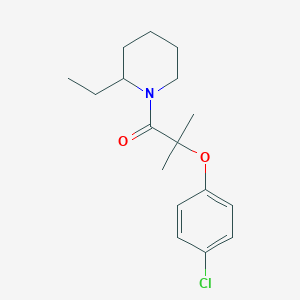
2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, an ethylpiperidinyl group, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Formation of the Ethylpiperidinyl Intermediate: This step involves the reaction of piperidine with an ethylating agent to form the ethylpiperidinyl intermediate.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the ethylpiperidinyl intermediate in the presence of a suitable catalyst and under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(2-methylpiperidin-1-yl)-2-methylpropan-1-one
- 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-ethylpropan-1-one
- 2-(4-Bromophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one
Uniqueness
2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C17H24ClNO2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H24ClNO2/c1-4-14-7-5-6-12-19(14)16(20)17(2,3)21-15-10-8-13(18)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
InChI Key |
CNFUMFHSMAYSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


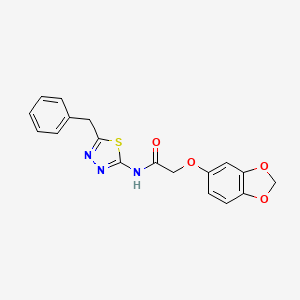
![N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B11170320.png)
![4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate](/img/structure/B11170324.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11170328.png)
![N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B11170334.png)
![4-fluoro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170343.png)
![Ethyl {[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B11170350.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11170363.png)
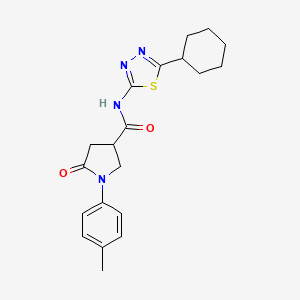
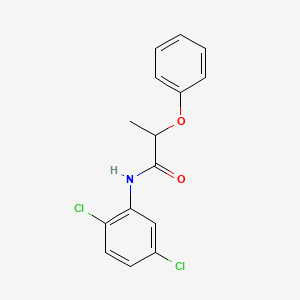
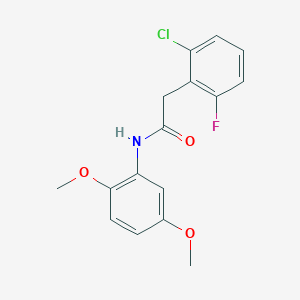
![3-[4-(Benzyloxy)phenyl]-1,1-dimethylurea](/img/structure/B11170409.png)
![Ethyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B11170412.png)
![2-(benzylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170418.png)
